3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine
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Overview
Description
3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The naphtho[2,1-e][1,3]oxazine scaffold is particularly interesting due to its potential pharmacological properties and its ability to undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine typically involves a multicomponent reaction. One common method is the Mannich reaction, which involves the condensation of 1-naphthol, formaldehyde, and a primary amine. This reaction can be carried out under various conditions, including solvent-free conditions or using environmentally benign solvents such as glycerol .
For example, a one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C has been reported. The products are obtained in high yields (85-95%) within a short reaction time (5-10 minutes) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphtho[2,1-e][1,3]oxazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but mild conditions are often preferred to preserve the integrity of the oxazine ring .
Major Products
The major products formed from these reactions include various substituted naphtho[2,1-e][1,3]oxazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, some derivatives of the compound have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine include other naphtho[2,1-e][1,3]oxazine derivatives and related oxazine compounds such as:
- 3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine
- 2,3-Dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 3,4-Dihydro-3-phenyl-2H-naphtho[2,1-e][1,3]oxazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The benzyl group at the 3-position can significantly influence the compound’s pharmacological properties, making it distinct from other naphtho[2,1-e][1,3]oxazine derivatives .
Properties
CAS No. |
69445-59-6 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-benzyl-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-17-11-10-16-8-4-5-9-18(16)19(17)21-14-20/h1-11H,12-14H2 |
InChI Key |
AOAVNEMEMBQXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)OCN1CC4=CC=CC=C4 |
Origin of Product |
United States |
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